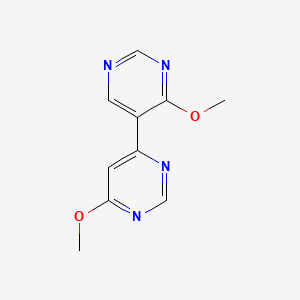

4,5'-Bipyrimidine, 4',6-dimethoxy-

Description

Significance of Bipyrimidine Scaffolds in Contemporary Chemical Research

Bipyrimidine scaffolds are prized for their versatile coordination chemistry and their role as building blocks in supramolecular assemblies and functional materials. Their unique electronic properties and ability to act as ligands for a variety of metal ions make them central to numerous areas of research.

In heterocyclic chemistry, bipyrimidines are recognized as "privileged scaffolds" due to their prevalence in biologically active compounds. nih.govresearchgate.net They are integral components in the design of novel therapeutic agents, with derivatives exhibiting a wide range of pharmacological activities. nih.govnih.gov

In the realm of material science, bipyrimidine derivatives are crucial in the development of coordination polymers, which have applications in areas such as smart chromic response, sensing, and molecular magnets. sci-hub.seresearchgate.net The ability to tune the electronic and steric properties of the bipyrimidine core through the introduction of various substituents allows for the fine-tuning of the resulting material's properties. nih.gov For instance, the modification of substituents on the bipyrimidine bridge in certain complexes can influence magnetic exchange coupling. nih.gov

Dioxylated bipyrimidine derivatives, such as those containing methoxy (B1213986) groups, are a specific subclass that has attracted interest for their potential applications. The introduction of oxygen-containing substituents can significantly alter the electronic and steric characteristics of the bipyrimidine system, influencing its reactivity and potential applications. For example, 4,4'-dimethoxy-2,2'-bipyridine (B102126) has been utilized as a ligand in the preparation of transition metal complexes for greener oxidation of alcohols. chemicalbook.comsigmaaldrich.com

Historical Context of 4,5'-Bipyrimidine Synthesis and Functionalization

The synthesis of bipyrimidine derivatives has evolved considerably over time, moving from classical, often harsh, methods to more sophisticated and efficient strategies.

Traditional methods for synthesizing bipyridines, a related class of compounds, often involved reactions like the Kröhnke method, which utilized pyridinium (B92312) salts and α,β-unsaturated ketones. orgsyn.org Other early approaches included Ullmann coupling and Wurtz coupling reactions. mdpi.com However, these methods frequently suffered from drawbacks such as low yields, the formation of isomeric mixtures, and the need for harsh reaction conditions. orgsyn.orgmdpi.com

Modern synthetic chemistry has ushered in an era of more refined and efficient methods for constructing bipyrimidine and related heterocyclic systems. Metal-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, have become powerful tools for the selective formation of C-C bonds, enabling the synthesis of a wide array of bipyridine and bipyrimidine derivatives with high yields and functional group tolerance. orgsyn.orgmdpi.com For instance, the Negishi cross-coupling strategy has proven effective for the large-scale, high-yield synthesis of methyl-2,2'-bipyridines. orgsyn.org

The development of novel catalytic systems, including the use of nano-catalysts, has further expanded the synthetic chemist's toolbox, offering greener and more efficient routes to these valuable scaffolds. researchgate.net Additionally, one-step syntheses from readily available starting materials are continually being explored to streamline the production of functionalized pyrimidines. baranlab.org

Theoretical Considerations of the 4,5'-Bipyrimidine, 4',6-Dimethoxy- Electronic and Molecular Structure

The electronic and molecular structure of 4,5'-Bipyrimidine, 4',6-dimethoxy- dictates its chemical behavior and potential applications. Computational chemistry provides valuable insights into these properties.

The presence of methoxy groups (-OCH3) on the bipyrimidine core significantly influences its electronic properties. The oxygen atoms, with their lone pairs of electrons, can donate electron density into the pyrimidine (B1678525) rings through resonance, affecting the electron distribution and reactivity of the molecule. The nitrogen atoms in the pyrimidine rings, being electronegative, create regions of lower electron density, making them susceptible to nucleophilic attack.

Table 1: Properties of 4,5'-Bipyrimidine, 4',6-Dimethoxy- and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4,5'-Bipyrimidine, 4',6-dimethoxy- | Not readily available | C10H10N4O2 | 218.21 |

| 4,4'-Dimethoxy-2,2'-bipyridine | 17217-57-1 | C12H12N2O2 | 216.24 chemicalbook.comsigmaaldrich.com |

| 4,6-Dimethoxypyrimidine | 1193-41-5 | C6H8N2O2 | 140.14 nih.gov |

| 4,6-Dimethoxy-5-nitropyrimidine | 15846-14-7 | C6H7N3O4 | 185.14 nih.gov |

| 2,2'-Dimethoxy-4',6-bis(methylthio)-4,5'-bipyrimidine | 59549-55-2 | C12H14N4O2S2 | 310.40 lookchem.com |

Structure

3D Structure

Properties

CAS No. |

59549-37-0 |

|---|---|

Molecular Formula |

C10H10N4O2 |

Molecular Weight |

218.21 g/mol |

IUPAC Name |

4-methoxy-5-(6-methoxypyrimidin-4-yl)pyrimidine |

InChI |

InChI=1S/C10H10N4O2/c1-15-9-3-8(12-6-13-9)7-4-11-5-14-10(7)16-2/h3-6H,1-2H3 |

InChI Key |

UDNKTAHJSMUPSY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=NC(=C1)C2=CN=CN=C2OC |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 4,5 Bipyrimidine, 4 ,6 Dimethoxy

Mass Spectrometry for Molecular Composition Analysis of Bipyrimidine Derivatives

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and confirming its elemental composition.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally fragile molecules, preventing their fragmentation libretexts.org. A solution of the analyte is sprayed through a high-voltage needle, creating charged droplets from which ions are desolvated and enter the mass analyzer.

For 4,5'-Bipyrimidine, 4',6-dimethoxy- (Molecular Formula: C₁₀H₁₀N₄O₂; Molecular Weight: 218.21 g/mol ), ESI-MS analysis in positive ion mode would be expected to show a prominent signal for the protonated molecule, [M+H]⁺. This ion is formed by the addition of a proton to one of the basic nitrogen atoms of the pyrimidine (B1678525) rings. The high-resolution mass measurement of this ion can be used to confirm the elemental formula of the compound with high accuracy nih.gov.

Interactive Data Table: Expected ESI-MS Ion for 4,5'-Bipyrimidine, 4',6-Dimethoxy-

| Ion Species | Description | Calculated Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | Protonated Molecule | 219.0877 |

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique widely used for the analysis of a broad range of molecules, including small organic compounds nih.gov. In MALDI-MS, the analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs laser light of a specific wavelength youtube.com. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the intact analyte molecules with it into the gas phase youtube.comyoutube.com.

This technique would also be used to confirm the molecular weight of 4,5'-Bipyrimidine, 4',6-dimethoxy-. Similar to ESI-MS, MALDI-MS typically produces singly charged ions, most commonly the protonated molecule [M+H]⁺, with minimal fragmentation nih.gov. This provides a clear and straightforward determination of the molecular weight of the parent compound.

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique used in mass spectrometry, particularly suitable for the analysis of polar and relatively less polar, thermally stable compounds with molecular weights typically below 1500 Da. wikipedia.org This method involves gas-phase ion-molecule reactions at atmospheric pressure. wikipedia.org The process begins with the vaporization of the sample, often the eluate from a high-performance liquid chromatography (HPLC) system, in a heated nebulizer at temperatures ranging from 350–500 °C. wikipedia.orgyoutube.com The vaporized sample is then carried into an ion-molecule reaction region where a corona discharge needle generates primary ions from the solvent. wikipedia.org These primary ions then react with the analyte molecules to produce sample ions, which are subsequently analyzed by the mass spectrometer. wikipedia.orgnationalmaglab.org

APCI is advantageous for its ability to ionize nonpolar or slightly polar molecules that may not be amenable to electrospray ionization (ESI). nationalmaglab.org It is a robust and versatile method for the analysis of low molecular weight analytes. nih.gov In positive-ion mode, APCI can generate ions through protonation, resulting in [M+H]⁺ species, or through redox reactions to produce the radical cation M·⁺. nih.gov In negative-ion mode, deprotonation is the dominant process, leading to the formation of [M − H]⁻ ions. nih.gov The resulting mass spectra are often simple, dominated by the intact molecular species with logical neutral losses, providing clear molecular weight information. nih.govcreative-proteomics.com This technique is widely applied in trace analysis for substances like pesticides and steroids, as well as in pharmacology for the study of drug metabolites. wikipedia.org

For 4,5'-Bipyrimidine, 4',6-dimethoxy-, APCI-MS would be expected to yield a strong signal for the protonated molecule [M+H]⁺ in the positive ion mode, given the presence of basic nitrogen atoms in the pyrimidine rings. The high sensitivity and selectivity of APCI make it a valuable tool for the accurate mass determination and quantification of this compound in various matrices. youtube.comcreative-proteomics.com

X-ray Crystallography for Solid-State Structural Determination of 4,5'-Bipyrimidine Systems

The crystal packing of 4,5'-bipyrimidine systems is governed by a combination of factors, including molecular shape and intermolecular forces. In related substituted bipyridine and bipyrimidine structures, crystal packing is often influenced by π-π stacking interactions and various hydrogen bonds. nih.gov For instance, in the crystal structure of 4,4′-dimethoxy-2,2′-bipyridine, an overlapped arrangement of parallel pyridine (B92270) rings in neighboring molecules is observed, with a centroid-centroid distance of 3.6655 (15) Å. nih.gov

The unit cell parameters define the size and shape of the repeating unit in the crystal lattice. For example, the related compound 3,3′,5,5′-tetrabromo-4,4′-bipyridine crystallizes in the triclinic space group, with two independent molecules in the asymmetric unit. mdpi.com Similarly, another related compound, 1,2,4-triazolo [4',3':2,3]pyridazino[4,5-b]indole, crystallizes in the triclinic crystal system with the P-1 space group and unit cell parameters of a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, α = 100.5010(10)°, β = 98.6180(10)°, and γ = 103.8180(10)°. mdpi.com The specific unit cell parameters for 4,5'-Bipyrimidine, 4',6-dimethoxy- would be determined through single-crystal X-ray diffraction analysis.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| 1,2,4-triazolo [4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | 5.9308(2) | 10.9695(3) | 14.7966(4) | 100.5010(10) | 98.6180(10) | 103.8180(10) |

Data for a related heterocyclic system illustrates typical unit cell parameter reporting. mdpi.com

The analysis of bond lengths, angles, and dihedral angles provides fundamental information about the molecular geometry of 4,5'-Bipyrimidine, 4',6-dimethoxy-. In aromatic heterocyclic systems like pyridine, the C-N and C-C bond lengths are typically around 1.340 Å and 1.390-1.400 Å, respectively. The bond angles within the pyrimidine rings are expected to be close to 120°, characteristic of sp² hybridized atoms, but can deviate due to the presence of nitrogen atoms and substituents. For example, the C-N-C angle in pyridine is approximately 116.7°, while C-C-N and C-C-C angles are around 124° and 118-119°, respectively.

| Parameter | Typical Value (Å or °) | Reference Compound |

| C-N Bond Length | 1.340 | Pyridine |

| C-C Bond Length (aromatic) | 1.390 - 1.400 | Pyridine |

| C-N-C Bond Angle | 116.7 | Pyridine |

| C-C-N Bond Angle | 124 | Pyridine |

| C-C-C Bond Angle | 118.1 - 118.6 | Pyridine |

| Dihedral Angle (between rings) | 5.8 (1) | 4,4′-dimethoxy-2,2′-bipyridine nih.gov |

| Dihedral Angle (between rings) | 84.56, 86.11 | 3,3′,5,5′-tetrabromo-4,4′-bipyridine mdpi.com |

This table provides typical bond parameters from related structures for comparative purposes.

The coordination geometry around the nitrogen atoms and the nature of intermolecular interactions are crucial for understanding the supramolecular assembly of 4,5'-Bipyrimidine, 4',6-dimethoxy- in the solid state. The nitrogen atoms of the pyrimidine rings can act as hydrogen bond acceptors, forming interactions with suitable donor groups. In the absence of strong hydrogen bond donors, weaker interactions such as C-H···N and C-H···π interactions can play a significant role in the crystal packing. nih.gov For instance, in the crystal of 4,4′-dimethoxy-2,2′-bipyridine, neighboring molecules are linked via intermolecular C–H···N interactions. nih.gov

Electronic Absorption and Emission Spectroscopy for Photophysical Properties of Dimethoxybipyrimidines

Electronic absorption and emission spectroscopy are key techniques for investigating the photophysical properties of molecules, providing insights into their electronic structure and excited state behavior.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. wikipedia.org For aromatic and heterocyclic compounds like 4,5'-Bipyrimidine, 4',6-dimethoxy-, the observed absorptions are typically due to π → π* and n → π* transitions. libretexts.org

The π → π* transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital and are generally characterized by high molar absorptivities. libretexts.org The n → π* transitions, which involve the excitation of an electron from a non-bonding orbital (e.g., the lone pair on a nitrogen atom) to an antibonding π* orbital, are typically weaker. libretexts.org

In related pyrimidine derivatives, intense absorption bands are observed in the UV region. For example, some 4,6-dihydroxypyrimidine derivatives exhibit intense absorption maxima at 200–204 nm and 252–254 nm. nih.gov The presence of methoxy (B1213986) groups, which are electron-donating, can cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted bipyrimidine core. rsc.org The specific wavelengths of maximum absorption (λmax) for 4,5'-Bipyrimidine, 4',6-dimethoxy- would provide information about the energy gaps between its molecular orbitals.

| Electronic Transition | Typical Wavelength Range | Characteristics |

| π → π | 200 - 400 nm | High molar absorptivity libretexts.org |

| n → π | > 300 nm | Low molar absorptivity libretexts.org |

General characteristics of electronic transitions in organic molecules.

Luminescence Spectroscopy for Photophysical Properties

The emission maxima and the characteristics of the emission bands of bipyrimidine systems are sensitive to the nature and position of substituents, as well as the solvent environment. In general, bipyrimidine derivatives can exhibit fluorescence originating from π-π* transitions. The introduction of electron-donating groups, such as methoxy groups, can lead to a red-shift in the emission spectrum.

For instance, a study on a novel fluorescent dye based on a pyrazole-bipyrimidine scaffold, which includes a methoxyphenoxy group, reported an intense single emission at 497 nm with an absorption maximum at 379 nm, indicating a significant Stokes shift. aip.org This suggests that the 4',6-dimethoxy- substitution in 4,5'-bipyrimidine could also result in a noticeable Stokes shift. The emission is likely to be influenced by the polarity of the solvent, with more polar solvents potentially causing a further red-shift due to the stabilization of a more polar excited state.

The table below provides a hypothetical representation of the emission characteristics of 4,5'-Bipyrimidine, 4',6-dimethoxy- in different solvents, based on general trends observed for similar aromatic heterocyclic compounds.

Table 1: Hypothetical Emission Maxima of 4,5'-Bipyrimidine, 4',6-Dimethoxy- in Various Solvents

| Solvent | Dielectric Constant (ε) | Emission Maximum (λem, nm) |

| Cyclohexane | 2.02 | ~420 |

| Toluene | 2.38 | ~435 |

| Dichloromethane | 8.93 | ~450 |

| Acetonitrile | 37.5 | ~465 |

| Dimethyl Sulfoxide | 46.7 | ~475 |

The excited state lifetime (τ) and fluorescence quantum yield (ΦF) are crucial parameters that quantify the efficiency of the emission process. These values are highly dependent on the rates of radiative and non-radiative decay pathways from the excited state. For bipyrimidine systems, intersystem crossing to the triplet state can be a significant non-radiative decay channel, which would lead to a lower fluorescence quantum yield.

The excited-state kinetics of bipyrimidine complexes are often characterized by short lifetimes. For example, a ruthenium(II) bipyrimidine complex was found to have a short-lived excited state with lifetimes in the picosecond range (τ₁ = 4 ps and τ₂ = 65 ps in aqueous solution). frontiersin.org While this is a metal complex, it highlights the potential for rapid non-radiative decay in bipyrimidine-containing systems.

The following table presents plausible, albeit hypothetical, photophysical data for 4,5'-Bipyrimidine, 4',6-dimethoxy-, drawing parallels from related compounds.

Table 2: Hypothetical Photophysical Properties of 4,5'-Bipyrimidine, 4',6-Dimethoxy-

| Solvent | Quantum Yield (ΦF) | Excited State Lifetime (τ, ns) |

| Cyclohexane | ~0.25 | ~2.0 |

| Acetonitrile | ~0.15 | ~1.5 |

Electrochemical Characterization of Redox Behavior in 4,5'-Bipyrimidine Systems

Electrochemical methods, particularly cyclic voltammetry, are instrumental in understanding the redox properties of molecules, including the potentials at which they are oxidized or reduced and the stability of the resulting species.

Cyclic voltammetry (CV) of bipyrimidine systems typically reveals reversible or quasi-reversible reduction waves corresponding to the acceptance of electrons into the π-system of the heterocyclic rings. The redox potentials are influenced by the electronic nature of the substituents on the bipyrimidine core.

For 2,2'-bipyrimidines, two successive reduction events are often observed. nih.gov The introduction of electron-donating groups, such as methoxy groups, is expected to make the reduction more difficult, shifting the redox potentials to more negative values. Conversely, electron-withdrawing groups would shift the potentials to more positive values.

A study on a series of bipyridinium salts, including a 2,2'-bipyrimidine (B1330215) derivative, investigated their electrochemical behavior. frontiersin.org The bipyrimidine derivative underwent reduction, and the potential was dependent on the solvent and electrolyte. frontiersin.org In the case of 4,5'-Bipyrimidine, 4',6-dimethoxy-, the two methoxy groups on one of the pyrimidine rings would increase the electron density, making the first reduction potential more negative compared to the unsubstituted 4,5'-bipyrimidine.

The table below provides an estimated range for the redox potentials of 4,5'-Bipyrimidine, 4',6-dimethoxy- based on the expected electronic effects of the methoxy substituents.

Table 3: Estimated Redox Potentials of 4,5'-Bipyrimidine, 4',6-Dimethoxy-

| Redox Process | Estimated Potential (V vs. Fc/Fc+) |

| First Reduction (BPM/BPM•-) | -2.2 to -2.4 |

| Second Reduction (BPM•-/BPM2-) | -2.6 to -2.8 |

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups and understanding the vibrational modes of a molecule. The IR spectrum of 4,5'-Bipyrimidine, 4',6-dimethoxy- is expected to show characteristic bands corresponding to the vibrations of the pyrimidine rings and the methoxy substituents.

The vibrational spectra of substituted pyrimidines have been studied, and certain ring vibrations are known to be relatively insensitive to substitution. ias.ac.in For 6-chloro-2,4-dimethoxypyrimidine, bands around 1400-1480 cm⁻¹ and 1567-1580 cm⁻¹ were assigned to ring stretching modes. ias.ac.in Similar vibrations are expected for 4,5'-Bipyrimidine, 4',6-dimethoxy-.

The methoxy groups will give rise to characteristic C-H stretching vibrations (both symmetric and asymmetric) typically in the 2800-3000 cm⁻¹ region, and C-O stretching vibrations, which are expected to appear in the 1250-1000 cm⁻¹ range. The aromatic C-H stretching vibrations of the pyrimidine rings would be observed above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidine rings are expected in the 1600-1400 cm⁻¹ region.

The table below summarizes the expected characteristic IR absorption bands for 4,5'-Bipyrimidine, 4',6-dimethoxy-.

Table 4: Predicted Infrared (IR) Vibrational Frequencies for 4,5'-Bipyrimidine, 4',6-Dimethoxy-

| Wavenumber (cm-1) | Assignment |

| 3100 - 3000 | Aromatic C-H stretching |

| 2980 - 2850 | CH3 (methoxy) stretching |

| 1600 - 1550 | C=N and C=C ring stretching |

| 1500 - 1400 | C=C and C=N ring stretching |

| 1250 - 1200 | Asymmetric C-O-C stretching (methoxy) |

| 1050 - 1000 | Symmetric C-O-C stretching (methoxy) |

| 850 - 750 | C-H out-of-plane bending |

Chemical Reactivity and Reaction Mechanisms of 4,5 Bipyrimidine, 4 ,6 Dimethoxy

Reactivity Profiles of the Bipyrimidine Core and Methoxy (B1213986) Substituents

The reactivity of 4,5'-Bipyrimidine, 4',6-dimethoxy- is dictated by the electronic properties of its two key components: the electron-deficient pyrimidine (B1678525) rings and the electron-donating methoxy substituents. This combination creates a unique electronic landscape that influences its behavior in chemical reactions.

Nucleophilic and Electrophilic Pathways in 4,5'-Bipyrimidines

The inherent electron-deficient nature of the pyrimidine ring system makes it susceptible to nucleophilic attack. This reactivity is a cornerstone of azine chemistry. In contrast, electrophilic aromatic substitution, a reaction characteristic of electron-rich aromatic compounds like benzene, is generally difficult on an unsubstituted pyrimidine ring. researchgate.netwikipedia.org

Nucleophilic Pathways: The pyrimidine core is prone to nucleophilic substitution, where a nucleophile replaces a leaving group on the ring. The presence of good leaving groups or activating substituents enhances this tendency. For instance, in related dimethoxypyrimidines, nucleophilic attack can lead to the displacement of a methoxy group. researchgate.net A notable mechanism in pyrimidine chemistry is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) pathway. This process involves the initial addition of a strong nucleophile (like an amide ion) to the ring, followed by the cleavage of the pyrimidine ring, and subsequent re-cyclization to form a new substituted pyrimidine or even a different heterocyclic system. nih.gov In the context of 4,5'-Bipyrimidine, 4',6-dimethoxy- , a potent nucleophile could potentially attack one of the pyrimidine rings, leading to substitution or rearrangement, depending on the reaction conditions and the specific ring position attacked.

Oxidative Dimerization of Substituted Indoles

Palladium-catalyzed oxidative dimerization is a powerful method for synthesizing 3,3'-biindoles, which are important structural motifs in various natural products and bioactive molecules. These reactions often involve the direct C-H functionalization of two indole (B1671886) molecules. mdpi.com While specific use of 4,5'-Bipyrimidine, 4',6-dimethoxy- as a ligand in this context is not extensively documented, bipyridine-type ligands are frequently employed in palladium catalysis to stabilize the metal center and modulate its reactivity. mdpi.comnih.gov

In a typical palladium-catalyzed oxidative dimerization of indoles, a Pd(II) catalyst is used in conjunction with an oxidant. The mechanism is thought to involve the coordination of the indole to the palladium center, followed by a C-H activation step to form a palladacycle intermediate. This intermediate then reacts with a second indole molecule, leading to the formation of the C-C bond and subsequent reductive elimination of the biindole product, regenerating the active catalyst. The bipyrimidine ligand would coordinate to the palladium catalyst, influencing the steric and electronic environment and thereby affecting the efficiency and selectivity of the reaction.

| Reaction Component | Plausible Role in Indole Dimerization | Supporting Evidence Context |

| Indole Substrate | Reactant undergoing C-H activation at the C3 position. | General knowledge of indole reactivity. nih.gov |

| Palladium Catalyst (e.g., Pd(OAc)₂) ** | The active metal center that facilitates C-H activation and C-C bond formation. | Widely used in cross-coupling and C-H functionalization. mdpi.comrsc.orgmdpi.com |

| Bipyrimidine Ligand | Stabilizes the Pd catalyst, influences its electronic properties, and can affect reaction rate and selectivity. | Bipyridine ligands are common in Pd catalysis. mdpi.comnih.gov |

| Oxidant (e.g., Ag₂CO₃, O₂) ** | Regenerates the active Pd(II) catalyst from the Pd(0) state formed after reductive elimination. | Essential for catalytic turnover in oxidative coupling. |

C-H Activation in Related Heterocycles

The nitrogen atoms of the pyrimidine rings in 4,5'-Bipyrimidine, 4',6-dimethoxy- can act as directing groups in transition metal-catalyzed C-H activation reactions. This strategy allows for the selective functionalization of otherwise unreactive C-H bonds, providing a powerful tool for molecular synthesis. acs.orgresearchgate.net

Rhodium-Catalyzed C-H Activation: Rhodium(III) catalysts are known to catalyze the C-H amidation and annulation of heterocycles where a pyrimidine or pyridine (B92270) moiety directs the catalyst to a specific C-H bond, typically at the ortho position. acs.orgnih.govnih.gov The reaction proceeds through the formation of a cyclometalated intermediate, where the rhodium center is coordinated to the directing nitrogen atom and has formed a bond with the carbon of the activated C-H bond. This intermediate then reacts with a coupling partner.

Iridium-Catalyzed C-H Borylation: Iridium complexes bearing bipyridine ligands are highly effective catalysts for the C-H borylation of arenes and heteroarenes. rsc.orgacs.orgnih.gov This reaction introduces a versatile boronic ester group onto the aromatic ring, which can then be used in subsequent cross-coupling reactions (like Suzuki coupling). The bipyridine ligand is crucial for the catalyst's activity and selectivity. Depending on the substituents on the bipyridine ligand and the substrate, the borylation can be directed to different positions (ortho, meta, or para). acs.orgnih.govacs.org For a molecule like 4,5'-Bipyrimidine, 4',6-dimethoxy- , the bipyrimidine core itself could act as the ligand for an iridium center, potentially leading to intermolecular or even intramolecular C-H activation.

Mechanistic Investigations of 4,5'-Bipyrimidine Transformations

Understanding the mechanisms by which 4,5'-Bipyrimidine, 4',6-dimethoxy- is synthesized or transformed is crucial for optimizing reaction conditions and designing new synthetic routes.

Mechanistic Insights into Hilbert-Johnson Reactions of Bipyrimidines

The Silyl-Hilbert-Johnson (or Vorbrüggen) reaction is a fundamental method for the synthesis of nucleosides, involving the coupling of a silylated heterocyclic base with a protected sugar derivative, typically catalyzed by a Lewis acid like SnCl₄ or TMSOTf. wikipedia.orgbiosynth.comnih.gov

The generally accepted mechanism proceeds as follows:

Activation of the Sugar: The Lewis acid activates the protected sugar (e.g., a ribofuranose acetate), facilitating the departure of the anomeric substituent to form a key electrophilic oxocarbenium ion intermediate. wikipedia.org

Nucleophilic Attack: The silylated heterocycle, acting as the nucleophile, attacks the anomeric carbon of the oxocarbenium ion. For a bipyrimidine base, multiple nitrogen atoms could potentially act as the nucleophile. The site of the initial attack is often a point of contention and can lead to mixtures of regioisomers. wikipedia.orgnih.gov

Formation of the Nucleoside: The attack leads to the formation of the N-glycosidic bond, yielding the desired nucleoside product after deprotonation or loss of the silyl (B83357) group. nih.gov

When applying this to a bipyrimidine, the regioselectivity becomes a significant challenge. The four nitrogen atoms of the bipyrimidine core are all potential nucleophilic sites. The electronic environment of each nitrogen, influenced by the other ring and the methoxy substituents, will determine the relative nucleophilicity and the final product distribution. The reaction is often reversible, allowing for thermodynamic equilibration to the most stable isomer under prolonged reaction times. scripps.edu

Proposed Mechanisms for Related Coupling Reactions

Cross-coupling reactions are indispensable for the synthesis of biaryl compounds, including bipyrimidines. The most common methods rely on palladium catalysis.

Suzuki-Miyaura Coupling: The Suzuki reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.org It is a powerful method for constructing C-C bonds and has been used to synthesize bipyridine derivatives. researchgate.net The catalytic cycle generally involves three key steps:

Oxidative Addition: The Pd(0) catalyst reacts with the organohalide (e.g., a halopyrimidine) to form a Pd(II) intermediate. libretexts.orgyoutube.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron species. youtube.com

Reductive Elimination: The two organic groups on the palladium center couple, forming the final biaryl product and regenerating the Pd(0) catalyst. libretexts.org

Stille Coupling: The Stille reaction couples an organotin (stannane) compound with an organohalide, also catalyzed by palladium. libretexts.orgwikipedia.org This method has been effectively used to create both symmetrical and unsymmetrical bipyridines. cmu.edunih.gov The mechanism is very similar to the Suzuki coupling, with the main difference being the transmetalation step, which involves an organostannane instead of an organoboron compound and does not typically require a base. libretexts.orgwikipedia.org

Ullmann Coupling: The classical Ullmann reaction is a copper-catalyzed homocoupling of two aryl halides to form a symmetrical biaryl. wikipedia.orgnih.gov This reaction requires high temperatures and is often used to synthesize symmetrical bipyrimidines from a single halopyrimidine precursor. The mechanism of the Ullmann reaction is distinct from palladium-catalyzed couplings and is still a subject of some debate. It does not typically proceed via a simple oxidative addition/reductive elimination pathway involving Cu(III) intermediates. Instead, it is thought to involve the formation of an organocopper intermediate, which then undergoes either nucleophilic aromatic substitution or a σ-bond metathesis-like step with a second molecule of the aryl halide. wikipedia.orgnih.govorganic-chemistry.org

| Coupling Reaction | Catalyst | Coupling Partners | Key Mechanistic Feature |

| Suzuki-Miyaura | Pd(0) | Organohalide + Organoboron | Base-mediated transmetalation of boronate complex. libretexts.org |

| Stille | Pd(0) | Organohalide + Organostannane | Transmetalation from organotin compound. wikipedia.org |

| Ullmann | Cu(I) / Cu(0) | Organohalide + Organohalide | Formation of organocopper intermediates; no standard Pd-like cycle. wikipedia.org |

Computational Elucidation of Reaction Pathways for Bipyrimidine Derivatization

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict and understand the reaction pathways for the derivatization of bipyrimidine compounds. Although specific computational studies on 4,5'-Bipyrimidine, 4',6-dimethoxy- are not readily found, research on analogous molecules like 4,4'-dimethoxy-2,2'-bipyridine (B102126) and other dimethoxybenzene derivatives provides significant insights. dntb.gov.uaresearchgate.netnih.govresearchgate.net

DFT calculations can be employed to determine the molecular geometry, electronic structure, and thermodynamic properties of the molecule. researchgate.net Key parameters derived from these calculations help in elucidating potential reaction pathways:

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For a dimethoxy-bipyrimidine, the nitrogen atoms would be expected to be regions of negative potential (nucleophilic), while the hydrogen atoms and certain carbon atoms would exhibit positive potential (electrophilic). This information is crucial for predicting the sites of protonation, metal coordination, and nucleophilic attack.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. For dimethoxy-substituted bipyrimidines, the electron-donating methoxy groups would be expected to raise the HOMO energy level, making the molecule more susceptible to oxidation compared to unsubstituted bipyrimidine.

Thermodynamic Parameters: DFT calculations can provide estimates of thermodynamic properties such as enthalpy, Gibbs free energy, and entropy for various reaction intermediates and transition states. researchgate.net By comparing the energies of different potential pathways, the most thermodynamically favorable route for a given derivatization reaction can be identified. For instance, in the study of dimethoxybenzene derivatives, the B3LYP functional was found to provide the lowest total energy, indicating the most stable conformation. nih.govresearchgate.net

A theoretical investigation on 4,4'-dimethoxy-2,2'-bipyridine using DFT (B3LYP/6-311++G(d,p)) has been performed to understand its structural and electronic properties. researchgate.net Such studies can be extended to 4,5'-Bipyrimidine, 4',6-dimethoxy- to predict its behavior in derivatization reactions, such as nucleophilic substitution, metal-catalyzed cross-coupling, or cycloaddition reactions.

Kinetic and Thermodynamic Studies of Bipyrimidine Reactivity

Experimental kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria, which are essential for understanding and controlling the reactivity of bipyrimidine systems. While specific data for 4,5'-Bipyrimidine, 4',6-dimethoxy- is scarce, studies on related bipyridine and bipyrimidine compounds offer valuable insights into the factors governing their reactivity.

Thermodynamic Aspects:

The thermodynamics of coordination of bipyridine and bipyrimidine ligands to metal ions have been extensively studied. acs.orgrsc.org These studies typically involve calorimetric titrations to determine the enthalpy (ΔH°) and entropy (ΔS°) of complex formation, from which the Gibbs free energy (ΔG°) and formation constants (K) can be calculated.

For example, the thermodynamics of complex formation between zinc(II) and 2,2'-bipyridine (B1663995) in dimethylformamide have been determined, revealing the formation of various binary and ternary complexes. rsc.org The thermodynamic parameters for these reactions provide a measure of the stability of the resulting metal complexes. The presence of methoxy groups on the bipyrimidine ligand, as in 4,5'-Bipyrimidine, 4',6-dimethoxy-, would be expected to influence the thermodynamics of metal complexation by altering the ligand's electron-donating ability and steric profile.

| Complex Formation Reaction | ΔH° (kJ mol⁻¹) | ΔS° (J K⁻¹ mol⁻¹) | log K |

| [Zn(bipy)]²⁺ + I⁻ ⇌ [ZnI(bipy)]⁺ | -2.5 | 60 | 4.2 |

| [Zn(bipy)₂]²⁺ + I⁻ ⇌ [ZnI(bipy)₂]⁺ | -15.1 | 18 | 4.2 |

Table 1: Thermodynamic data for the formation of iodo-2,2'-bipyridinezinc(II) complexes in dimethylformamide at 25°C. Data sourced from a study on zinc(II) complexes. rsc.org

Kinetic Aspects:

Kinetic studies focus on the rates of chemical reactions. For bipyrimidines, this could involve measuring the rates of substitution reactions, electron transfer processes, or ligand exchange reactions in metal complexes.

Cyclic voltammetry is a powerful electrochemical technique used to study the redox behavior of molecules and can provide kinetic information. Studies on 2,2'-bipyrimidines as electrolytes for flow batteries have shown that these compounds can undergo reversible two-electron redox events. nih.gov The stability of these compounds to electrochemical cycling was found to be influenced by the nature of the substituents. For instance, bulky groups at the 4 and 6 positions of the pyrimidine rings led to a decrease in stability. nih.gov This suggests that the 4',6-dimethoxy groups in 4,5'-Bipyrimidine, 4',6-dimethoxy- would play a significant role in the kinetics of its redox reactions.

The rate of ligand exchange in metal complexes containing bipyridine-type ligands can also be studied using techniques like NMR spectroscopy. Such studies have shown that the kinetics of ligand exchange can be influenced by the solvent and the electronic properties of the ligand. nih.gov

Coordination Chemistry and Ligand Properties of 4,5 Bipyrimidine, 4 ,6 Dimethoxy

Bidentate Chelating Behavior and Formation of Metal Complexes

The 4,5'-bipyrimidine framework, characterized by two pyrimidine (B1678525) rings linked together, presents multiple nitrogen atoms that can act as coordination sites for metal ions. The arrangement of these nitrogen atoms in 4,5'-bipyrimidine, 4',6-dimethoxy- allows it to function as a bidentate chelating ligand, similar to the extensively studied 2,2'-bipyridine (B1663995). The two nitrogen atoms best positioned for chelation would likely be N1 of the first pyrimidine ring and N1' of the second, forming a stable five-membered ring with a coordinated metal center.

Coordination with Transition Metal Ions by Bipyrimidine Ligands (e.g., Ru, Pd, Re, Ni, Cu, Zn, Fe, Co, Pb, Au)

Bipyrimidine and its parent compound, bipyridine, are renowned for their ability to form stable complexes with a wide array of transition metals. This coordination is fundamental to their application in catalysis, photophysics, and materials science. The nitrogen atoms of the ligand donate a lone pair of electrons to the empty d-orbitals of the transition metal, forming a coordination covalent bond.

Complexes with ruthenium, particularly of the type [Ru(bpy)₃]²⁺ (where bpy is 2,2'-bipyridine), are archetypal photosensitizers. nih.gov It is expected that 4,5'-bipyrimidine, 4',6-dimethoxy- would form analogous Ru(II) complexes, which have been explored for applications in photodynamic therapy. nih.govnih.gov Similarly, rhenium(I) tricarbonyl complexes with diimine ligands like bipyridine are known for their unique photophysical properties and potential as photosensitizers. nih.govrsc.orgnih.gov

Palladium(II) readily forms square-planar complexes with bipyridine ligands. nih.govdigitellinc.com Research on dichloro(4,4'-dimethoxy-2,2'-bipyridine)palladium(II) shows its utility as a precursor for synthesizing novel complexes with potential antitumor properties. digitellinc.com Gold complexes, both Au(I) and Au(III), have been synthesized with various bipyridine and pyrimidine-based ligands, showing interesting photoluminescent properties and potential for cyclometalation. rsc.orgresearchgate.netresearchgate.net

First-row transition metals also form a variety of complexes. Iron complexes with bipyridine derivatives are known for their spin-crossover properties. researchgate.netnih.gov Nickel complexes are investigated for their roles in catalysis and their magnetic properties. uni-heidelberg.denih.govorientjchem.org Copper(I) and Copper(II) complexes with substituted bipyridines are widely studied for applications in dye-sensitized solar cells and for their interesting structural and magnetic properties. researchgate.netnih.govrsc.orgnih.gov Zinc(II), having a d¹⁰ electronic configuration, forms stable tetrahedral or octahedral complexes that are often used as reference compounds in photophysical studies or explored for their biological activity. nih.govmdpi.comrsc.orgrsc.org

The table below summarizes representative complexes formed with ligands analogous to 4,5'-Bipyrimidine, 4',6-dimethoxy-.

| Metal Ion | Representative Complex Formula | Coordination Geometry | Reference(s) |

| Ruthenium (Ru) | [Ru(tpy)((CH₃O)₂bpy)(py)]²⁺ | Octahedral | tandfonline.com |

| Palladium (Pd) | Pd(C₁₀H₈N₂)(C₁₂H₁₂N₂O₂)₂ | Distorted Square-Planar | nih.gov |

| Rhenium (Re) | [Re(CO)₃(NN)Cl] (NN = α-diimine) | Octahedral | nih.gov |

| Nickel (Ni) | [Ni₂(μ-O₂P(H)Ar)₂(bpy)₄]Br₂ | Distorted Octahedral | uni-heidelberg.de |

| Copper (Cu) | [Cu(dmbpy)₂]⁺ | Distorted Tetrahedral | nih.gov |

| Zinc (Zn) | [Zn(py-2py)Cl₂] | Distorted Tetrahedral | mdpi.com |

| Iron (Fe) | [Fe(bipy)(CN)₄]⁻ | Distorted Octahedral | nih.gov |

| Gold (Au) | [Au(4,4′-dimethoxy-2,2′-bipyridine)Cl₂]⁺ | Square-Planar | researchgate.net |

Impact of Methoxy (B1213986) Substituents on Ligand Reactivity and Stability

This increased electron density makes the nitrogen atoms stronger Lewis bases, enhancing their ability to donate electron density to the metal center. This generally leads to more stable metal-ligand bonds. In the context of ruthenium polypyridine complexes, the addition of electron-donating methoxy groups has been shown to cause a red-shift in the absorbance and emission maxima and an increase in the quantum yield of emission. tandfonline.com This is attributed to the raising of the highest occupied molecular orbital (HOMO) energy level of the ligand, which reduces the HOMO-LUMO gap responsible for the electronic transitions. Methoxy substituents are known to bestow unique effects on ligand-target binding and physicochemical properties in various chemical contexts. nih.gov

Ligand Field Effects and Spin States in Metal Complexes

The coordination of a ligand like 4,5'-bipyrimidine, 4',6-dimethoxy- to a transition metal ion splits the degeneracy of the metal's d-orbitals, an effect described by Ligand Field Theory. The magnitude of this splitting (Δ) depends on the metal, its oxidation state, and the nature of the ligand. Bipyrimidine ligands are considered strong-field ligands, similar to bipyridine, leading to a relatively large d-orbital splitting.

Cyclometalation and Metallation Reactions Involving Bipyrimidine Scaffolds

Cyclometalation is an intramolecular reaction where a ligand containing a C-H bond reacts with a metal center to form a metallacycle, a cyclic compound containing a metal-carbon (M-C) bond. Bipyridine and related aromatic N-heterocyclic ligands can undergo cyclometalation, typically with late transition metals like palladium(II), platinum(II), and gold(III). researchgate.net

For 4,5'-bipyrimidine, 4',6-dimethoxy-, a C-H bond on one of the pyrimidine rings, likely adjacent to a coordinating nitrogen, could potentially be activated by a metal center. For instance, in gold(III) chemistry, cyclometalated complexes are formed with bulky bipyridine ligands, creating stable five-membered (C^N)Au rings. researchgate.net The reaction involves the initial coordination of the nitrogen atom to the metal, followed by the intramolecular oxidative addition of a nearby C-H bond. The presence of the electron-donating methoxy groups might influence the electron density of the pyrimidine rings, potentially affecting the facility of the C-H bond activation step.

Supramolecular Architecture Formation via Bipyrimidine Coordination

The rigid structure and bidentate coordinating nature of bipyrimidine ligands make them excellent building blocks for the construction of complex supramolecular architectures.

Theoretical and Computational Investigations of 4,5 Bipyrimidine, 4 ,6 Dimethoxy

Computational Modeling of Bipyrimidine Reaction Mechanisms

Computational modeling has become an essential tool for elucidating the complex reaction mechanisms of bipyrimidine compounds. ibs.re.krrsc.org Density Functional Theory (DFT) and other quantum chemical methods are frequently employed to investigate the electronic structure and energetics of reactants, intermediates, transition states, and products. ibs.re.kr These computational approaches provide detailed insights into reaction pathways that can be difficult to probe experimentally. By modeling reactions, researchers can understand not only the feasibility of a proposed mechanism but also the factors that control reaction rates and selectivity. nih.govnih.gov

A key area of investigation for bipyrimidine systems involves their role as ligands in organometallic complexes, where they participate in reactions such as electron transfer. For instance, in ruthenium(II) polypyridine complexes, computational studies have been instrumental in detailing the mechanism of conversion from a phosphorescent triplet metal-ligand charge transfer (³MLCT) state to a non-luminescent triplet metal-centered (³MC) state. arxiv.org These studies examine the dissociation mechanisms and the intricate changes in bonding and geometry that occur during the reaction. arxiv.org

Energy Profiles and Transition States

A central aspect of computational reaction modeling is the determination of the potential energy surface (PES), which maps the energy of a system as a function of its geometry. youtube.com Key features of the PES are local minima, corresponding to stable intermediates, and first-order saddle points, which represent transition states (TS). youtube.comarxiv.org The energy difference between the reactant and the transition state is the activation energy, a critical parameter that governs the reaction kinetics. youtube.com

Vibrational frequency calculations are crucial for characterizing these stationary points. ibs.re.kr A stable intermediate will have all real (positive) vibrational frequencies, whereas a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. ibs.re.kr

For example, detailed DFT calculations (at the B3LYP/6-31G+LANLDZ(Ru) level) on ruthenium(II) tris-bipyridine complexes have elucidated the transition state for the deactivation of the excited state. arxiv.org The studies reveal a two-part mechanism where an electron is first transferred to a single bipyridine ligand, leading to the elongation of two Ru-N bonds in the transition state. arxiv.org The intrinsic reaction coordinate (IRC) calculations confirm that the identified TS correctly connects the reactant (³MLCT state) and the product (³MC state). arxiv.org

Table 1: Calculated Energy Parameters for a Prototypical Reaction This table illustrates typical data obtained from computational studies of reaction mechanisms, showing the relative energies of different species along a reaction coordinate. The values are hypothetical and representative of a generic bipyrimidine-involved reaction.

| Species | Description | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |

| R | Reactant Complex | 0.00 | 0.00 | 0.00 |

| TS1 | First Transition State | +21.5 | +20.9 | +28.1 |

| INT | Intermediate | +5.7 | +5.4 | +9.3 |

| TS2 | Second Transition State | +18.9 | +18.5 | +25.4 |

| P | Product Complex | -10.2 | -10.8 | -5.6 |

Role of Solvation Models in Computational Studies

Reactions are typically carried out in a solvent, and the solvent can have a profound impact on the reaction mechanism and energetics. tum.dewikipedia.org Computational studies must account for these effects to produce physically realistic results. tum.dewikipedia.org Solvation models are generally classified as explicit or implicit. wikipedia.org

Explicit solvent models involve including a number of individual solvent molecules in the calculation. While this approach can capture specific solute-solvent interactions like hydrogen bonding, it is computationally very expensive. tum.dewikipedia.org

Implicit solvent models (also known as continuum models) treat the solvent as a continuous medium with a defined dielectric constant. wikipedia.orgpreprints.orgmdpi.com This method is computationally efficient and effectively captures the bulk electrostatic effects of the solvent. preprints.orgmdpi.com Common implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). wikipedia.org

The choice of solvation model is critical, as it can significantly alter the calculated energy profiles and the stability of charged or polar species. ibs.re.kr For instance, continuum models are trained against experimental solvation free energies, but they cannot fundamentally separate this energy into enthalpic and entropic components. ibs.re.kr Hybrid models, which combine a few explicit solvent molecules with a continuum model, are sometimes used but must be evaluated carefully to ensure reliability. ibs.re.kr

Theoretical Analysis of Supramolecular Interactions in Bipyrimidine Systems

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, leading to the formation of large, well-organized structures. rsc.orgnih.gov Bipyrimidines, with their nitrogen atoms and aromatic rings, are excellent building blocks for supramolecular assemblies. acs.org Theoretical analysis is crucial for understanding and quantifying the non-covalent forces that govern the self-assembly and molecular recognition properties of these systems. rsc.orgnih.gov

Computational methods such as DFT, particularly with functionals designed to handle dispersion forces (e.g., M06-2X), and high-level ab initio methods like Møller–Plesset perturbation theory (MP2), are used to calculate the energies of these weak interactions. rsc.orgnih.gov Analyses like Molecular Electrostatic Potential (MEP) maps help to identify electron-rich (negative) and electron-poor (positive) regions of a molecule, predicting sites for electrostatic interactions like hydrogen bonding. acs.orgnih.gov

Hydrogen Bonding and π-π Stacking Interactions

Hydrogen bonds and π-π stacking are the two most prominent non-covalent interactions in bipyrimidine supramolecular systems. rsc.orgnih.govresearchgate.net

Hydrogen Bonding: Bipyrimidine units can act as hydrogen bond acceptors via their nitrogen lone pairs. In the solid state, these interactions, often of the C-H···N type, play a significant role in determining the crystal packing. nih.gov The strength of these bonds can be calculated and analyzed using tools like Bader's theory of "Atoms in Molecules" (QTAIM).

π-π Stacking: The aromatic rings of bipyrimidine allow for π-π stacking interactions, which are a result of dispersion and electrostatic forces. rsc.org These interactions are vital for the formation of one-, two-, or three-dimensional networks in the solid state. nih.gov Theoretical studies have shown that the strength of π-π stacking can be influenced by other interactions; for example, the presence of hydrogen bonding can lead to π-depletion in the aromatic rings, which in turn strengthens the stacking interaction. rsc.org Conversely, π-stacking has been shown to enhance the hydrogen-bonding ability of nucleobases by modulating their electrostatic potential. nih.gov

Table 2: Calculated Interaction Energies for Non-Covalent Dimers This table provides representative interaction energies (ΔE) for dimers of a bipyrimidine derivative, calculated using the M06-2X functional, illustrating the relative strengths of different non-covalent interactions.

| Dimer Type | Dominant Interaction | ΔE (kcal/mol) | Basis Set |

| Dimer A | Parallel-displaced π-π stacking | -12.5 | def2-TZVP |

| Dimer B | T-shaped π-π stacking | -8.9 | def2-TZVP |

| Dimer C | C-H···N Hydrogen Bonding | -5.2 | def2-TZVP |

| Dimer D | Combination of H-Bonding and Stacking | -18.7 | def2-TZVP |

Cheminformatics Approaches in Bipyrimidine Research

Cheminformatics applies computational methods to solve chemical problems, particularly in the management and analysis of large chemical datasets. broadinstitute.orgnih.govnih.gov For a class of compounds like 4,5'-bipyrimidine derivatives, cheminformatics can accelerate research and discovery. nih.gov

Key applications include:

Database Management and Searching: Creating curated databases of bipyrimidine structures and their associated properties. Substructure and similarity searching allow researchers to efficiently retrieve compounds with specific structural features. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or physical properties. nih.gov This involves calculating molecular descriptors (numerical representations of a molecule's properties) for a set of bipyrimidine analogues and using statistical methods to build a predictive model. nih.gov

Library Design and Diversity Analysis: When exploring the chemical space around the bipyrimidine scaffold, cheminformatics tools can be used to design combinatorial libraries of potential derivatives. broadinstitute.orgspringernature.com Diversity analysis ensures that the designed library covers a wide range of chemical properties, increasing the chances of discovering compounds with desired characteristics. broadinstitute.org

Virtual Screening: Using computational models, large virtual libraries of bipyrimidine derivatives can be screened against a biological target (e.g., a protein) to identify potential hits before committing to their synthesis and experimental testing. nih.gov

These approaches allow for a more systematic and efficient exploration of the chemical space occupied by bipyrimidine derivatives, guiding experimental efforts toward the most promising candidates. broadinstitute.org

Applications of 4,5 Bipyrimidine, 4 ,6 Dimethoxy and Its Metal Complexes in Functional Materials and Catalysis Non Clinical

Catalytic Applications of Bipyrimidine-Metal Complexes

Bipyrimidine ligands, as a class of nitrogen-containing heterocyclic compounds, are crucial in coordination chemistry and homogeneous catalysis. Their bidentate chelating nature imparts significant stability to the resulting metal complexes. The two nitrogen atoms coordinate to a metal center, forming a stable five-membered ring. This coordination significantly influences the electronic environment of the metal, thereby affecting its catalytic activity. The specific arrangement of nitrogen atoms in the bipyrimidine structure, along with the electronic effects of substituents like the dimethoxy groups in 4,5'-bipyrimidine, 4',6-dimethoxy-, allows for the precise tuning of the catalyst's performance in various chemical reactions.

Ligands in Organic Synthesis and Transformations

Metal complexes derived from bipyrimidine and bipyridine ligands are versatile catalysts for a range of important organic reactions. The ligand framework can be systematically modified to enhance catalyst stability, activity, and selectivity, making them indispensable tools in modern synthetic chemistry.

The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Traditional methods often rely on stoichiometric amounts of hazardous and environmentally harmful oxidants, such as chromium-based reagents. A key goal of green chemistry is to develop catalytic systems that use environmentally benign oxidants like molecular oxygen (from air) under mild conditions. nih.govunits.it

Metal complexes featuring nitrogen-based ligands, including bipyridines and related structures, have been investigated for this purpose. For instance, water-soluble palladium(II) complexes with phenanthroline ligands (structurally related to bipyrimidines) have been shown to be stable, recyclable catalysts for the selective aerobic oxidation of a wide range of alcohols. units.it These reactions can be performed in biphasic water-alcohol systems, using air as the oxidant, which is advantageous from both economic and environmental perspectives. units.it Ruthenium/TEMPO catalyst systems also utilize oxygen as the terminal oxidant for green alcohol oxidation. nih.gov The role of the bipyrimidine ligand in such systems would be to stabilize the metal center and facilitate the electron transfer processes required for the catalytic cycle, which typically involves coordination of the alcohol, β-hydride elimination, and regeneration of the active catalyst by the oxidant. units.it

The direct conversion of carbon-hydrogen (C-H) bonds into carbon-boron (C-B) bonds is a powerful tool for the synthesis of organoboron compounds, which are key building blocks in organic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions. kyoto-u.ac.jp Iridium-catalyzed C-H borylation has emerged as a leading method for this transformation, and bipyridine-type ligands are crucial for its success. kyoto-u.ac.jpumich.edu

The catalytic system typically involves an iridium precursor, such as [Ir(cod)OMe]₂, and a bipyridine ligand, with bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin) as the boron source. umich.edursc.org The reaction mechanism is believed to proceed through an Ir(III)/Ir(V) cycle, where a key step is the activation of the arene C-H bond by an iridium-tris(boryl) complex. umich.edu The bipyridine ligand stabilizes the highly reactive iridium center throughout this cycle.

The electronic properties of the bipyridine ligand are critical for catalytic activity. Electron-rich bipyridine ligands generally show higher catalytic activity than electron-deficient ones. kyoto-u.ac.jp For example, in a study on the borylation of chromium-complexed arenes, 4,4'-dimethoxy-2,2'-bipyridine (B102126) was found to furnish the desired borylated product in high yield, demonstrating the effectiveness of methoxy-substituted ligands in this transformation. chemrxiv.org The regioselectivity of the borylation is primarily governed by steric factors, leading to functionalization at the least hindered position of the aromatic ring. kyoto-u.ac.jp

| Substrate | Catalyst System | Boron Source | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzene | [Ir(cod)OMe]₂ / dtbpy | B₂pin₂ | Phenylboronic acid pinacol ester | High | kyoto-u.ac.jpumich.edu |

| (η⁶-1,2-dimethoxybenzene)Cr(CO)₃ | [Ir(cod)OMe]₂ / 4,4'-dimethoxy-2,2'-bipyridine | B₂pin₂ | (η⁶-3,4-dimethoxyphenylboronic acid pinacol ester)Cr(CO)₃ | High Yield | chemrxiv.org |

| CF₃-Substituted Pyridines | [Ir(OMe)(COD)]₂ / dtbpy | HBpin | Various Pyridylboronic Esters | Up to 82% | acs.org |

| Various Arenes | Ir-BPy-PMO | HBpin | Arylboronate Esters | High | rsc.org |

Decarboxylative cross-coupling reactions represent a significant advancement in organic synthesis, using readily available and stable carboxylic acids as nucleophilic partners to form new carbon-carbon bonds, with the only byproduct being carbon dioxide. wikipedia.org Palladium-catalyzed versions of this reaction are particularly common for coupling aryl carboxylic acids with aryl halides. wikipedia.orgnsf.gov

While a wide variety of ligands have been employed, the mechanism often involves the formation of an aryl-palladium intermediate from the carboxylic acid via decarboxylation. nsf.gov This species then participates in a cross-coupling cycle with the organic halide. The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the key steps of oxidative addition, decarboxylation, and reductive elimination. Although phosphine (B1218219) ligands are frequently used, nitrogen-based ligands can also play a role. The bidentate nature of a bipyrimidine ligand could potentially stabilize the active palladium species and influence the reaction's efficiency and substrate scope. Microwave heating has been shown to significantly accelerate these palladium-catalyzed decarboxylative couplings. researchgate.net

Asymmetric hydrogenation is a cornerstone of modern chemistry, enabling the synthesis of chiral molecules with high enantioselectivity. This is particularly important in the pharmaceutical industry, where the biological activity of a drug is often dependent on its stereochemistry. Iridium and Rhodium complexes bearing chiral ligands are among the most effective catalysts for this transformation. nih.govnih.gov

The hydrogenation of N-heteroaromatic compounds like pyrimidines is challenging due to the high aromatic stability of the substrates and potential catalyst deactivation by the nitrogen atoms. Despite these difficulties, efficient iridium-catalyzed asymmetric hydrogenations of substituted pyrimidines have been developed. For instance, 4,6-disubstituted 2-hydroxypyrimidines have been successfully hydrogenated to yield chiral cyclic ureas with excellent diastereoselectivities and up to 96% enantiomeric excess (ee). In these systems, a chiral phosphine ligand is typically used in conjunction with the iridium metal center. The presence of an in situ generated acid helps to reduce the aromaticity of the pyrimidine (B1678525) ring, facilitating its reduction. A highly enantioselective method for the complete hydrogenation of pyrimidinium salts using an Ir/(S,S)-f-Binaphane complex has also been reported, providing access to fully saturated chiral hexahydropyrimidines. rsc.org

| Substrate Type | Catalyst System | Key Features | Product Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| 4,6-Disubstituted 2-hydroxypyrimidines | Iridium / Chiral Phosphine Ligand | Requires acid co-catalyst | Chiral cyclic ureas | Up to 96% | |

| Pyrazolo[1,5-a]pyrimidines | Iridium / Chiral Ligand | Substrate activation with Brønsted/Lewis acid | Chiral tetrahydropyrazolo[1,5-a]pyrimidines | Up to 99% | dicp.ac.cnnih.gov |

| Pyrimidinium salts | Ir/(S,S)-f-Binaphane complex | Mild conditions, no additives | Chiral hexahydropyrimidines | High | rsc.org |

Carbon Dioxide Reduction Catalysis

The electrochemical and photochemical reduction of carbon dioxide (CO₂) into value-added chemical feedstocks, such as carbon monoxide (CO) or formic acid (HCOOH), is a critical area of research aimed at mitigating greenhouse gas emissions and developing renewable energy storage solutions. escholarship.orgrsc.org Molecular catalysts based on transition metals with polypyridine ligands, particularly Rhenium and Manganese, are among the most studied and effective systems for this purpose. escholarship.orgnsf.govacs.org

The benchmark catalyst, fac-[Re(bpy)(CO)₃Cl], and its manganese analogue, fac-[Mn(bpy)(CO)₃Br], operate via a well-studied mechanism. nsf.govrsc.org The process begins with the two-electron reduction of the complex, leading to the loss of the halide ligand and the formation of a highly reactive, five-coordinate anionic species. This species can then react with CO₂. The nature of the ligand and the presence of proton sources in the medium determine the reaction pathway and the final product.

Ligand modification is a key strategy for improving catalyst performance, including lowering the required overpotential and increasing the turnover frequency (TOF). escholarship.orgnsf.gov Substituting the bipyridine or bipyrimidine ligand with electron-donating or -withdrawing groups alters the electronic properties of the metal center and the ligand's π* orbitals, which are involved in the initial reduction steps. nsf.gov Furthermore, introducing functional groups into the ligand's second coordination sphere, such as hydrogen-bond donors (e.g., amines), can facilitate proton transfer steps and steer the product selectivity between CO, HCOOH, and the competing hydrogen evolution reaction (HER). nsf.govacs.orgau.dk For example, manganese complexes with bulky bipyridine ligands have been shown to eliminate catalyst dimerization, a common deactivation pathway, allowing the active species to be generated at a more positive potential. nih.gov

| Catalyst Type | Key Modification | Primary Product | Key Finding | Reference |

|---|---|---|---|---|

| Re(bpy)(CO)₃Cl | Benchmark catalyst | CO | Highly robust and selective for CO production. | acs.orgrsc.org |

| Mn(bpy)(CO)₃Br | Earth-abundant metal alternative | CO | Operates at lower overpotentials than Rhenium analogues but can dimerize. | escholarship.orgnsf.gov |

| Re(bpy-aniline)(CO)₃Cl | Pendant aniline groups | CO | Superior turnover frequencies (up to 239 s⁻¹) compared to the benchmark catalyst. | nsf.gov |

| Mn(mesbpy)(CO)₃Br | Bulky mesityl groups on bpy | CO | Eliminates catalyst dimerization, reducing the required overpotential. | nih.gov |

| Mn(bpy-amine)(CO)₃Br | Pendant amine groups | HCOOH or H₂ | Amine groups act as proton relays, favoring hydride formation and shifting selectivity away from CO. | acs.orgau.dk |

After a comprehensive search for scientific literature and data, it has been determined that there is insufficient specific information available in the public domain to generate a thorough and scientifically accurate article on the chemical compound “4,5'-Bipyrimidine, 4',6-dimethoxy-” strictly following the provided outline.

The requested sections and subsections require detailed research findings on the applications of this specific compound and its metal complexes in highly specialized areas, including:

Photo/Oxidative Dye Degradation

Ruthenium(II) and Iridium(III) Complexes as Photosensitizers

Development of Light-Emitting Electrochemical Devices (LEECs)

Advanced Materials Science (Organic Electronics, Information Storage, Optoelectronics)

Molecular Recognition and Sensing

While extensive research exists for related classes of compounds, such as various isomers of bipyridine, other bipyrimidine derivatives, and general polypyridyl complexes in these applications, the search did not yield specific studies focusing on the 4,5'-Bipyrimidine, 4',6-dimethoxy- isomer.

To adhere to the strict instructions of focusing solely on "4,5'-Bipyrimidine, 4',6-dimethoxy-" and ensuring all content is scientifically accurate and based on verifiable sources, it is not possible to generate the requested article without resorting to speculation or including information on compounds outside the specified scope. Therefore, the request cannot be fulfilled at this time.

Conclusion and Future Research Perspectives for 4,5 Bipyrimidine, 4 ,6 Dimethoxy

Summary of Current Research on 4,5'-Bipyrimidine, 4',6-Dimethoxy-

Direct and extensive research focusing solely on 4,5'-Bipyrimidine, 4',6-dimethoxy- is limited. However, the broader family of substituted bipyrimidines and bipyridines has attracted considerable scientific interest. Research on analogous compounds indicates that the introduction of substituents like methoxy (B1213986) groups can significantly influence the electronic properties, solubility, and reactivity of the bipyrimidine framework. These compounds are primarily investigated for their roles as ligands in coordination chemistry, forming stable complexes with a variety of metal ions. The resulting metallo-organic complexes are central to advancements in catalysis, materials science, and photochemistry. Studies on related dimethoxy-substituted bipyridines show their utility as ligands for creating greener oxidation catalysts and in the synthesis of transition metal complexes for various applications. sigmaaldrich.comsigmaaldrich.comchemicalbook.com

Emerging Research Directions in Substituted Bipyrimidine Chemistry

The field of substituted bipyrimidine chemistry is dynamic, with several emerging research frontiers. One significant area is the development of organic electrolytes for redox flow batteries. For instance, 2,2'-bipyrimidines have been explored as two-electron electrolytes, where substitutions on the pyrimidine (B1678525) rings are crucial for tuning redox potentials and improving stability. nih.gov Another promising direction is their incorporation into functional materials like metal-organic frameworks (MOFs) and metallopolymers. nih.govkci.go.kr In these materials, the bipyrimidine unit can act as a strong chelating ligand, creating robust structures with tailored electronic and catalytic properties. kci.go.kr Furthermore, the unique photophysical properties of bipyrimidine derivatives are being harnessed in the development of photosensitizers and luminescent materials. nih.gov

Potential for Novel Functional Materials and Catalytic Systems

The structural attributes of 4,5'-Bipyrimidine, 4',6-dimethoxy- suggest considerable potential for its use in creating novel functional materials and advanced catalytic systems. The strategic placement of nitrogen atoms makes it an excellent candidate for coordinating with metal centers, a fundamental property for catalytic activity.

The synthesis of substituted bipyridines and bipyrimidines has evolved significantly, moving towards more efficient and versatile methods. nih.gov While classical methods often suffered from harsh conditions and low yields, modern cross-coupling reactions such as Suzuki, Stille, and Negishi couplings have become standard for creating C-C bonds between heterocyclic rings. mdpi.com These palladium- or nickel-catalyzed reactions offer a high degree of control and functional group tolerance. nih.gov Other innovative approaches include transition-metal-catalyzed C-H activation, which allows for the direct formation of bipyrimidines from simpler pyridine (B92270) or pyrimidine precursors, and electrochemical synthesis. mdpi.com These advanced methodologies could be adapted for the efficient and scalable synthesis of 4,5'-Bipyrimidine, 4',6-dimethoxy- and its derivatives.

A thorough understanding of the structure-property relationships in new materials is crucial. Advanced characterization techniques are indispensable for probing the electronic structure, redox behavior, and excited-state dynamics of bipyrimidine-based systems. Cyclic voltammetry is a key technique for evaluating the redox potentials and stability of these compounds, which is particularly relevant for applications in energy storage. nih.gov Ultrafast transient absorption spectroscopy allows researchers to study the photophysical properties of metal complexes on femtosecond to picosecond timescales, providing insights into their potential use in light-harvesting applications. acs.org Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional structure of these molecules and their metal complexes, which is essential for understanding their catalytic activity. mdpi.comresearchgate.netrsc.org

Future research will likely focus on exploring the novel reactivity patterns of substituted bipyrimidines. This includes their behavior in different redox states and their coordination chemistry with a wider range of transition metals. The ability of bipyrimidine ligands to stabilize metals in unusual oxidation states can lead to new catalytic transformations. For example, Ni(I)-bipyridine complexes are key intermediates in metallaphotoredox cross-coupling reactions. acs.org The study of how substituents like the dimethoxy groups on 4,5'-Bipyrimidine, 4',6-dimethoxy- influence the stability and reactivity of such intermediates is a fertile area for investigation. Furthermore, the assembly of these molecules into polynuclear complexes could lead to cooperative catalytic effects. acs.org

The ultimate goal is the rational design of molecules for specific functions. By systematically modifying the structure of the bipyrimidine core, researchers can fine-tune its electronic and steric properties. nih.gov For instance, incorporating chiral elements into bipyridine or bipyrimidine ligands has led to the development of highly effective catalysts for asymmetric synthesis. ingentaconnect.combenthamdirect.com Computational modeling plays an increasingly important role in this process, allowing for the prediction of properties and the screening of potential candidates before their synthesis. biointerfaceresearch.comnih.gov This design-led approach, combining theoretical predictions with empirical studies, will be key to unlocking the full potential of compounds like 4,5'-Bipyrimidine, 4',6-dimethoxy- in areas such as catalysis and the development of advanced materials with tailored optical and electronic properties. psu.edupsu.edu

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,5'-Bipyrimidine, 4',6-dimethoxy-?

- Methodological Answer : The compound can be synthesized via multi-component cascade reactions. For example, 3-formylchromones react with ethyl 2-(pyridine-2-yl)acetate derivatives and amidine hydrochlorides in acetonitrile or DMF with Cs₂CO₃ as a base. This yields 4,5-dihydro-[4,5′-bipyrimidin]-6(1H)-ones (DBPMOs) with regioselectivity and excellent yields. Alternatively, Ullmann coupling, Williamson ether synthesis, and reduction steps can be employed starting from halogenated pyrimidine precursors .

- Key Data : Reaction conditions: reflux in acetonitrile/DMF, 12–24 hours. Yields range from 60% to 92% depending on substituents .

Q. What characterization techniques are critical for confirming the structure of 4,5'-Bipyrimidine derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is essential for unambiguous structural confirmation. Computational methods like DFT (B3LYP/6-31G(d) level) validate bond lengths and angles against experimental XRD data. Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) analyses further elucidate electronic properties and reactivity .

- Key Data : DFT-optimized bond lengths (e.g., C–N: 1.34–1.37 Å) align closely with XRD measurements (1.33–1.38 Å) .

Advanced Research Questions

Q. How do reaction mechanisms explain regioselectivity in bipyrimidine synthesis?

- Methodological Answer : Regioselectivity arises from the electronic and steric effects of substituents. In multi-component reactions, the nucleophilic attack of amidine hydrochlorides on activated carbonyl intermediates dictates bond formation. For example, Cs₂CO₃ deprotonates amidines, enhancing their nucleophilicity and directing attack to the α-position of the chromone carbonyl group .

- Data Contradiction : Some studies report competing pathways (e.g., Diels-Alder cycloadditions vs. Michael additions), requiring kinetic control via temperature or solvent polarity adjustments .

Q. What computational strategies predict the binding affinity of 4,5'-Bipyrimidine derivatives to biological targets?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) combined with Mulliken charge analysis identify key interactions. For SARS-CoV-2 Mpro protease, halogen substituents (e.g., 3-chloro) enhance binding via halogen bonds (2.8–3.2 Å) and dipole moments (4.5–5.2 Debye) .

- Key Data : Docking scores for 3-chloro derivatives: −8.2 to −9.1 kcal/mol, outperforming non-halogenated analogs .

Q. How do UVA-induced bipyrimidine photoproducts contribute to mutagenesis?

- Methodological Answer : UVA generates reactive oxygen species (ROS), leading to C→T transitions at bipyrimidine sites via cyclobutane pyrimidine dimer (CPD) formation. This mimics UVB mutagenesis but with lower energy penetration. Validation requires HPLC-MS/MS analysis of DNA extracts irradiated under controlled UVA conditions .

- Data Contradiction : Some studies attribute UVA mutagenesis primarily to oxidative damage (8-oxo-dG), necessitating dual-mechanism models .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies for similar bipyrimidine derivatives?

- Analysis : Discrepancies arise from solvent polarity (DMF vs. acetonitrile), base strength (Cs₂CO₃ vs. K₂CO₃), and substituent electronic effects. For instance, electron-withdrawing groups on amidines reduce nucleophilicity, lowering yields by 15–20% .

- Resolution : Optimize solvent/base pairs (e.g., DMF/Cs₂CO₃ for electron-deficient substrates) and monitor intermediates via LC-MS .

Stability and Reactivity

Q. What conditions destabilize 4,5'-Bipyrimidine, 4',6-dimethoxy- during storage?

- Methodological Answer : The compound is stable under anhydrous, inert atmospheres but degrades in acidic/basic conditions. Avoid exposure to strong oxidizers (e.g., HNO₃) or reducing agents (NaBH₄). Storage at −20°C in amber vials prevents photodegradation .

Tables

| Synthetic Method | Conditions | Yield | Reference |

|---|---|---|---|

| Multi-component cascade | DMF, Cs₂CO₃, reflux, 24 h | 85–92% | |

| Ullmann/Williamson coupling | CuI, K₂CO₃, DMSO, 110°C | 60–75% |

| Computational Parameter | DFT Value | XRD Value |

|---|---|---|

| C–N Bond Length (Å) | 1.34–1.37 | 1.33–1.38 |